molecular formula C9H5ClFN B2753414 1-Chloro-8-fluoroisoquinoline CAS No. 1368531-41-2

1-Chloro-8-fluoroisoquinoline

Cat. No. B2753414
CAS RN: 1368531-41-2
M. Wt: 181.59
InChI Key: HMKWSGMRTURSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-8-fluoroisoquinoline is a chemical compound with the molecular formula C9H5ClFN . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of 1-Chloro-8-fluoroisoquinoline involves various methods. One of the methods includes the Bischler–Napieralski reaction, which is a typical method for 1-substituted 3,4-dihydroisoquinolines directed toward isoquinoline synthesis . Another method involves the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular structure of 1-Chloro-8-fluoroisoquinoline is represented by the linear formula C9H5ClFN . The InChI code for this compound is 1S/C9H5ClFN/c10-9-8-6 (4-5-12-9)2-1-3-7 (8)11/h1-5H .


Physical And Chemical Properties Analysis

1-Chloro-8-fluoroisoquinoline is a solid substance that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 181.59.

Scientific Research Applications

Chemosensors for Metal Ions

Compounds derived from chloro- and fluoro-substituted quinolines, such as 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been characterized for their selective response to metal ions like Cd^2+ over other tested metal ions via significant increases in fluorescence. This property makes them useful in measuring Cd^2+ concentrations in waste effluent streams and food products, highlighting their application in environmental monitoring and food safety (Prodi et al., 2001).

Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives has uncovered their promising antibacterial properties. These studies focus on the synthesis of new models and investigation of their antibacterial effects, particularly against gram-positive and gram-negative strains. Such compounds have potential applications in developing new antibiotics and addressing antibiotic resistance issues (Al-Hiari et al., 2007).

Cross-Hybridization and Helix Formation

The synthesis and study of oligoamides of 8-chloroquinoline and their ability to assemble into double helical dimers, as well as undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues, demonstrate applications in materials science. These properties can be utilized in the development of novel materials with controlled structures at the molecular level (Gan et al., 2010).

Anticancer Research

The discovery of potent indenoisoquinoline topoisomerase I poisons lacking the 3-nitro toxicophore indicates a significant application in cancer therapy. By replacing the undesirable nitro group with other functional groups such as fluorine or chlorine, these compounds retain biological activities and minimize potential safety risks, showing promise in designing novel anticancer drugs (Beck et al., 2015).

Novel Antibacterial Compounds

Studies on novel N-1 substituents of naphthyridones and quinolones, including compounds with chloro- and fluoro-substitutions, have demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings are crucial for developing new antibacterial agents to combat resistant strains and address the ongoing need for effective antibiotics (Kuramoto et al., 2003).

Safety and Hazards

The safety information for 1-Chloro-8-fluoroisoquinoline includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

1-chloro-8-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKWSGMRTURSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368531-41-2
Record name 1-chloro-8-fluoroisoquinoline
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